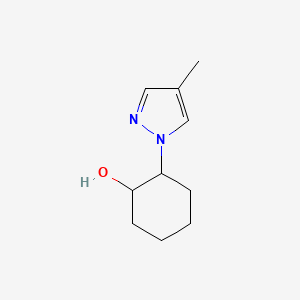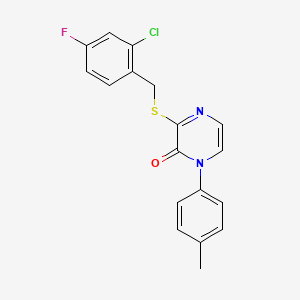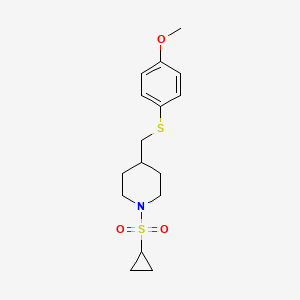
2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Other pyrazole derivatives have been synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds can be analyzed using 1H NMR and 13C NMR techniques . For example, in one study, the 1H NMR (CDCl3, ppm) of a pyrazole-based compound was reported as follows: δ 8.00–7.87 (m, 4H), 7.75 (s, 1H), 7.64 (s, 1H), 7.61–7.53 (m, 1H), 7.15–7.03 (m, 3H), 6.20 (s, 1H), 3.97 (s, 6H), 2.21 (s, 3H) .Chemical Reactions Analysis
Pyrazole-based compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been used in various applications, including as a biological transformation agent .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-based compounds can be determined using various techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound .Applications De Recherche Scientifique
- Applications :
- Tris(pyrazolyl)methane (Tpm) Ligands : These ligands, including 2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol, form complexes with transition metals. These complexes find applications in catalysis and biomedical chemistry .
Medicinal Chemistry and Drug Development
Coordination Chemistry and Catalysis
Organic Synthesis and Chemical Reactions
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1-methyl-1h-pyrazol-5-yl derivatives, have been reported to interact with enzymes like nicotinamide phosphoribosyltransferase (nampt) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway, playing a pivotal role in many biological processes including metabolism and aging .
Mode of Action
For instance, some pyrazolyl compounds have been found to inhibit the activity of certain enzymes, thereby modulating biochemical pathways .
Biochemical Pathways
Given the potential interaction with nampt, it’s possible that this compound could influence the nad+ salvage pathway .
Result of Action
Based on the potential interaction with nampt, it’s plausible that this compound could influence cellular metabolism and aging processes .
Orientations Futures
Given the broad range of chemical and biological properties of pyrazole-based compounds, they have become an important synthon in the development of new drugs . Future research could focus on exploring the potential of “2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol” and similar compounds in various therapeutic applications.
Propriétés
IUPAC Name |
2-(4-methylpyrazol-1-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-6-11-12(7-8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACHVBNSTADGTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2366208.png)

![N-cyclopropyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2366211.png)
![2-Chloro-N-[2-(dimethylcarbamoylamino)ethyl]-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2366214.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366216.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B2366218.png)
![5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane](/img/structure/B2366219.png)
![7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2366220.png)



![4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2366226.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-4-phenylbutanoic acid](/img/structure/B2366228.png)